![molecular formula C10H23N3O B12594524 Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]- CAS No. 875740-02-6](/img/structure/B12594524.png)
Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]- is an organic compound with significant biological activity and various applications. It is a colorless to pale yellow solid that is soluble in water and organic solvents. The compound features both an amide and an amine group, making it versatile in chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-amino-1-butylamine+acetyl chloride→Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its role as a growth regulator and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, surfactants, and other functional materials[][1].
Wirkmechanismus
The mechanism by which Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Aminobutyl)acetamide
- N-Acetylspermidine
- N-Acetylputrescine
Eigenschaften
CAS-Nummer |
875740-02-6 |
|---|---|
Molekularformel |
C10H23N3O |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
N-[(2R)-4-(4-aminobutylamino)butan-2-yl]acetamide |
InChI |
InChI=1S/C10H23N3O/c1-9(13-10(2)14)5-8-12-7-4-3-6-11/h9,12H,3-8,11H2,1-2H3,(H,13,14)/t9-/m1/s1 |
InChI-Schlüssel |
NCHUZACAGJBRLA-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](CCNCCCCN)NC(=O)C |
Kanonische SMILES |
CC(CCNCCCCN)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


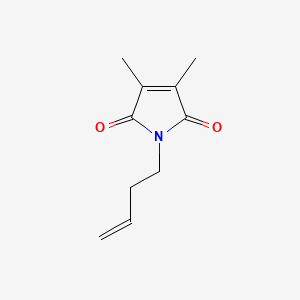
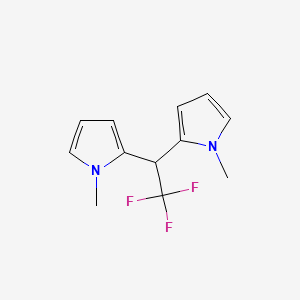



![6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12594461.png)
![1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one](/img/structure/B12594478.png)
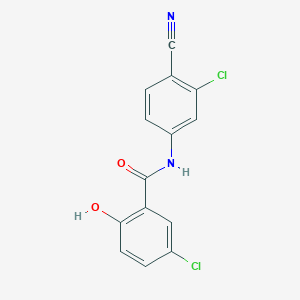
![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid](/img/structure/B12594484.png)

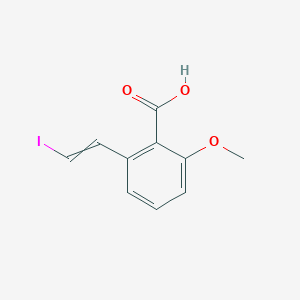
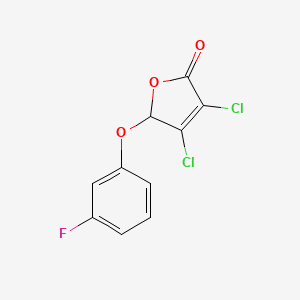
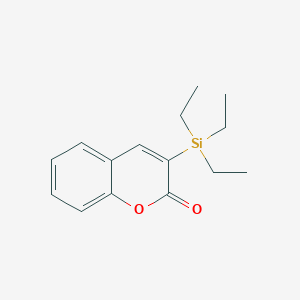
![Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-](/img/structure/B12594519.png)
